

4-Chloro-2-nitroanisole physical and chemical properties

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Compound of Interest

Compound Name: 4-Chloro-2-nitroanisole

Cat. No.: B146433

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An In-depth Technical Guide to 4-Chloro-2-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **4-Chloro-2-nitroanisole**. It is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development and organic synthesis. This document includes tabulated data for key physical and chemical properties, a discussion of its synthesis and reactivity, and detailed spectral information. Additionally, this guide presents visualizations of a typical synthesis workflow and the chemical reactivity of the compound to facilitate a deeper understanding of its chemical behavior.

Physical and Chemical Properties

4-Chloro-2-nitroanisole is a halogenated nitroaromatic compound.^[1] At room temperature, it exists as a pale yellow to yellowish crystalline solid.^[1] Structurally, it consists of a benzene ring substituted with a chlorine atom at the 4-position, a nitro group at the 2-position, and a methoxy group at the 1-position.^[1]

General and Physical Properties

The key physical properties of **4-Chloro-2-nitroaniso**le are summarized in the table below.

Property	Value	Reference(s)
Appearance	Pale yellow to yellowish crystalline solid	[1]
Melting Point	70-72 °C	[1]
Boiling Point	290-292 °C	[1]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.	[1]

Chemical and Computational Properties

The chemical and computationally derived properties are detailed in the following table.

Property	Value	Reference(s)
Chemical Formula	C ₇ H ₆ ClNO ₃	[2]
Molecular Weight	187.58 g/mol	[2]
CAS Number	89-21-4	[2]
IUPAC Name	4-chloro-1-methoxy-2-nitrobenzene	[2]
SMILES	<chem>COC1=CC(=CC(=C1)Cl)[N+](=O)[O-]</chem>	[2]
InChI	InChI=1S/C7H6ClNO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3	[2]
XLogP3	2.2	[2]
Polar Surface Area	55.1 Å ²	[2]

Spectral Data

NMR Spectroscopy

^1H NMR: The proton NMR spectrum of **4-Chloro-2-nitroanisole** shows distinct signals for the aromatic protons and the methoxy group protons. The reported chemical shifts (ppm) and coupling constants (Hz) are as follows:

- δ 7.821 (d, $J=2.5$ Hz, 1H): Aromatic proton ortho to the nitro group and meta to the chlorine.
- δ 7.495 (dd, $J=9.0, 2.5$ Hz, 1H): Aromatic proton meta to both the nitro and methoxy groups.
- δ 7.059 (d, $J=9.0$ Hz, 1H): Aromatic proton ortho to the methoxy group and meta to the nitro group.
- δ 3.957 (s, 3H): Methoxy group protons.[3]

^{13}C NMR: Carbon-13 NMR data is also available, providing insight into the carbon framework of the molecule.[2]

Infrared (IR) Spectroscopy

The IR spectrum of **4-Chloro-2-nitroanisole** displays characteristic absorption bands corresponding to its functional groups. Key peaks would be expected for the C-Cl, C-O, and NO_2 stretching vibrations.[2][4]

Mass Spectrometry

Mass spectrometry data for **4-Chloro-2-nitroanisole** is available, with the molecular ion peak and fragmentation pattern aiding in its identification.[2]

Experimental Protocols

Synthesis

A common method for the synthesis of **4-Chloro-2-nitroanisole** is the nitration of 4-chloroanisole.[1] This electrophilic aromatic substitution reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid.[1]

General Procedure:

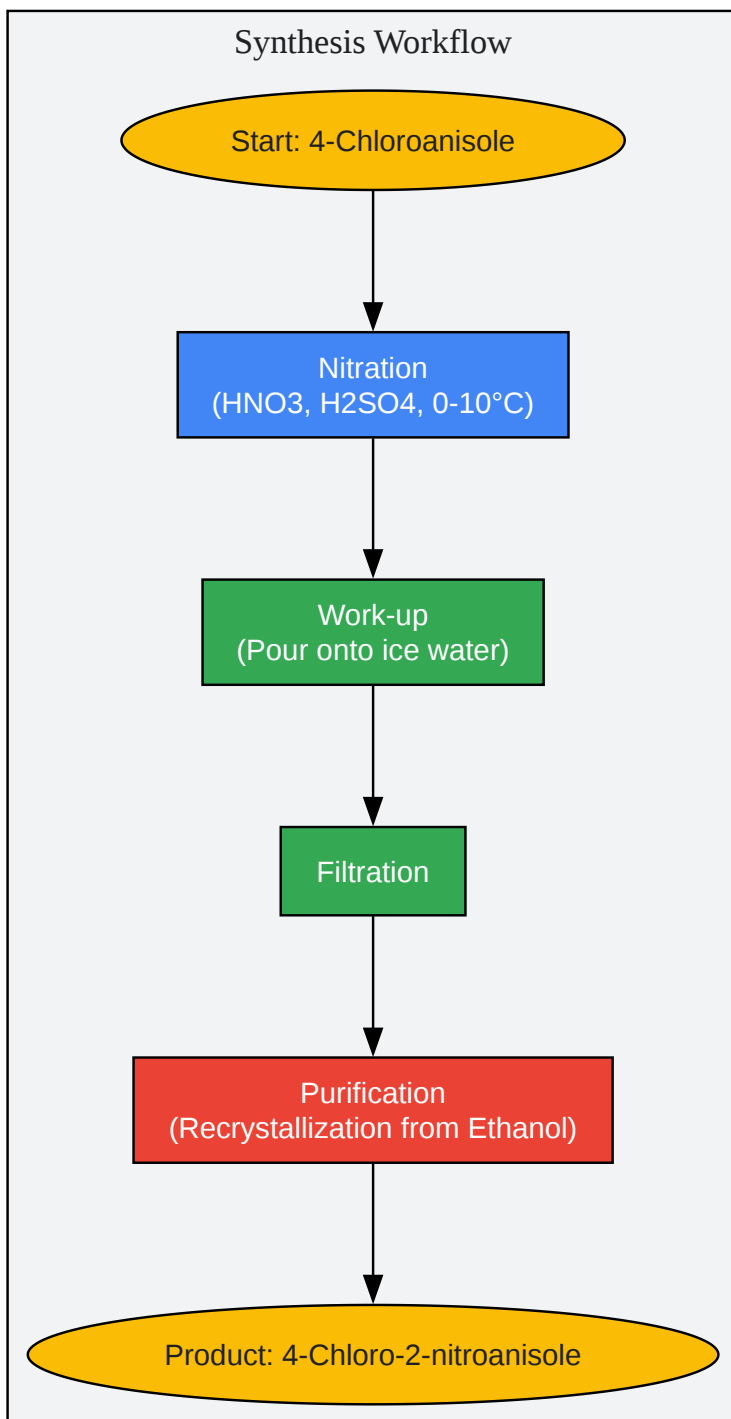
- **Preparation of the Nitrating Mixture:** Concentrated nitric acid is carefully added to concentrated sulfuric acid, typically in a 1:1 ratio, while cooling in an ice bath.
- **Reaction:** 4-chloroanisole is dissolved in a suitable solvent, and the chilled nitrating mixture is added dropwise while maintaining a low temperature (0-10 °C) to control the reaction and prevent over-nitration.
- **Work-up:** After the reaction is complete, the mixture is poured onto ice water, causing the product to precipitate.
- **Purification:** The crude product is collected by filtration, washed with water to remove residual acid, and then purified, commonly by recrystallization from a solvent such as ethanol.

Reactivity and Chemical Behavior

4-Chloro-2-nitroanisole is a versatile intermediate in organic synthesis, primarily due to the reactivity of its functional groups.^[1]

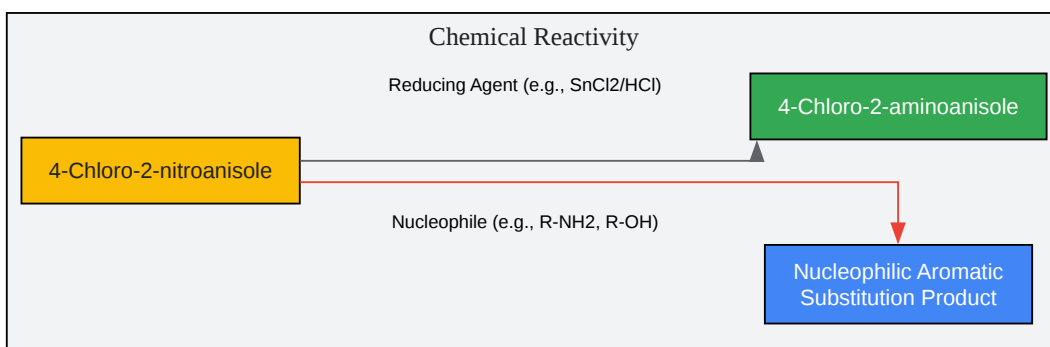
- **Nucleophilic Aromatic Substitution:** The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, allowing for the displacement of the chlorine atom by various nucleophiles.
- **Reduction of the Nitro Group:** The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.^{[5][6]} This transformation is crucial for the synthesis of substituted anilines, which are important precursors in the pharmaceutical and dye industries.

Mandatory Visualizations



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Caption: A generalized workflow for the synthesis of **4-Chloro-2-nitroanisole**.



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Caption: Key chemical transformations of **4-Chloro-2-nitroanisole**.

Safety and Handling

4-Chloro-2-nitroanisole should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. It is classified as harmful if swallowed and may cause skin and eye irritation.[2] For detailed safety information, consult the Safety Data Sheet (SDS).

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